Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
CAS No.:
Cat. No.: VC19811999
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
| Standard InChI | InChI=1S/C14H21NO3/c1-6-13(5)7-14(9-17-10-14)15(8-13)11(16)18-12(2,3)4/h1H,7-10H2,2-5H3 |
| Standard InChI Key | RPRHIJFQJPMHEF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(COC2)N(C1)C(=O)OC(C)(C)C)C#C |
Introduction
Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a complex organic compound featuring a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive structural features and potential biological activities. The presence of both an ethynyl group and a methyl group at the 7-position, along with a carboxylate functional group at the 5-position, contributes to its chemical reactivity and potential applications in synthetic organic chemistry.
Synthesis and Applications
The synthesis of tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity. This compound can serve as an intermediate in organic synthesis reactions, contributing to its utility in medicinal chemistry and other fields.
Comparison with Similar Compounds
Similar compounds, such as tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, share structural similarities but differ in specific functional groups. These variations influence their chemical properties and potential applications.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | C13H19NO3 | Ethynyl group at the 7-position, carboxylate at the 2-position |
| Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | Not explicitly mentioned | Ethynyl and methyl groups at the 7-position, carboxylate at the 5-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume